REACTION_CXSMILES
|
Cl.[NH2:2][C@@H:3]([C:6]([OH:8])=O)[CH2:4][OH:5].[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CO>[CH2:9]([NH:16][C:6](=[O:8])[CH:3]([NH2:2])[CH2:4][OH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N[C@H](CO)C(=O)O
|
Name
|
|
Quantity
|
81.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (18 h)
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for additional 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the insoluble salts were filtered
|
Type
|
CUSTOM
|
Details
|
the excess benzylamine was removed under high vacuum (Kugelrohr)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in H2O (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with CHCl3 (8×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with Et2O (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
[α]23D (c=1, MeOH)=1.6°
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC(C(CO)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][C@@H:3]([C:6]([OH:8])=O)[CH2:4][OH:5].[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CO>[CH2:9]([NH:16][C:6](=[O:8])[CH:3]([NH2:2])[CH2:4][OH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N[C@H](CO)C(=O)O
|
Name
|
|
Quantity
|
81.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (18 h)
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for additional 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the insoluble salts were filtered
|
Type
|
CUSTOM
|
Details
|
the excess benzylamine was removed under high vacuum (Kugelrohr)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in H2O (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with CHCl3 (8×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with Et2O (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
[α]23D (c=1, MeOH)=1.6°
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC(C(CO)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][C@@H:3]([C:6]([OH:8])=O)[CH2:4][OH:5].[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CO>[CH2:9]([NH:16][C:6](=[O:8])[CH:3]([NH2:2])[CH2:4][OH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N[C@H](CO)C(=O)O
|
Name
|
|
Quantity
|
81.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (18 h)
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for additional 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the insoluble salts were filtered
|
Type
|
CUSTOM
|
Details
|
the excess benzylamine was removed under high vacuum (Kugelrohr)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in H2O (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with CHCl3 (8×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with Et2O (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
[α]23D (c=1, MeOH)=1.6°
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC(C(CO)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |